The compound (1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol is a chiral amino alcohol with potential applications in medicinal chemistry. It features a cyclohexane ring substituted with a methoxyphenyl group and an amino group, making it structurally significant for various chemical reactions and biological activities. This compound is of interest due to its potential use in the synthesis of pharmaceuticals and its role as a building block in organic synthesis.
This compound can be synthesized through various methods involving cyclohexane derivatives and 4-methoxyaniline. The synthesis often includes steps that modify the cyclohexane ring to introduce functional groups that enhance its reactivity and biological activity.
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol can be classified as:
The synthesis of (1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol typically involves several key steps:
For instance, one method involves the reduction of a ketone intermediate using sodium borohydride in a suitable solvent mixture (e.g., THF:H2O). This step is crucial for converting the ketone into the corresponding alcohol while maintaining chirality .
The compound has specific stereochemical configurations at its chiral centers (1S and 2S), which can significantly influence its physical properties and biological activity. The molecular formula is , with a molecular weight of approximately 219.28 g/mol.
(1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol can participate in several chemical reactions:
For example, the compound can undergo acylation reactions where the hydroxyl or amino groups are modified to form esters or amides, respectively. This versatility makes it a valuable intermediate in organic synthesis .
The mechanism of action for compounds like (1S,2S)-2-((4-Methoxyphenyl)amino)cyclohexan-1-ol often involves interactions with biological targets such as enzymes or receptors. The presence of both hydrophilic (hydroxyl and amino groups) and hydrophobic (methoxyphenyl group) regions allows for specific binding interactions.
Studies suggest that similar compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties through their interaction with specific proteins or enzymes in biological pathways .
The compound has several potential applications:
The stereoselective synthesis of (1S,2S)-2-((4-methoxyphenyl)amino)cyclohexan-1-ol relies on chiral-pool precursors or asymmetric catalytic hydrogenation. A prominent route involves the catalytic hydrogenation of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile using Raney nickel under controlled conditions (5–10 atm H₂, 60–80°C). This reaction achieves diastereoselectivity >98% by leveraging the existing stereochemistry of the cyanohydrin precursor and avoiding racemization-sensitive intermediates [1]. Alternative pathways employ chiral resolution of racemic mixtures via diastereomeric salt formation, though this method suffers from yield limitations (≤40% per cycle) [3] [6].
Table 1: Catalytic Hydrogenation Routes to (1S,2S)-Isomer
| Precursor | Catalyst | Pressure (atm) | Temperature (°C) | Diastereoselectivity (%) |
|---|---|---|---|---|
| 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | Raney Ni | 5–10 | 60–80 | >98 |
| N-[(4-Methoxyphenyl)methylene]cyclohexanone | Pd/C | 15 | 50 | 85 |
Key mechanistic insights:
Reductive amination of 2-aminocyclohexanone with 4-methoxyaniline represents a scalable route to the target compound. Dual-catalyst systems combining Raney Ni with Pd/C enable high-yield conversions (>90%) under mild hydrogen pressures (3–5 atm). This strategy circumvents the need for stoichiometric reductants like sodium borohydride, which often promote epimerization [3] [6]. The reaction proceeds via:
Table 2: Optimized Reductive Amination Conditions
| Catalyst System | Solvent | H₂ Pressure (atm) | Yield (%) | de (%) |
|---|---|---|---|---|
| Raney Ni/Pd/C | Toluene-iPrOH (3:1) | 3–5 | 92 | 97 |
| NaBH₄/CoCl₂ | MeOH | Ambient | 78 | 85 |
Critical parameters include:
Asymmetric catalysis enables direct access to enantiopure (1S,2S)-isomers without resolution steps. Chiral transition-metal complexes (e.g., Rh-PHOX, Ru-BINAP) catalyze ketone hydrogenation or reductive amination with enantioselectivities >90% ee. The mechanism involves:
Table 3: Asymmetric Catalysts for Enantioselective Synthesis
| Catalyst | Reaction Type | ee (%) | Key Innovation |
|---|---|---|---|
| Ru-(S)-BINAP | Ketone hydrogenation | 95 | Bifunctional H-bonding activation |
| Rh-(R,R)-PHOX | Reductive amination | 92 | Iridium-cocatalyzed substrate racemization |
| Ni-bis(oxazoline) | C–H functionalization | 90 | Photo-HAT initiation |
Recent advances include photo-HAT/nickel dual catalysis for enantioselective C(sp³)–H functionalization of protected 1,2-amino alcohols. Using tetrabutylammonium decatungstate (TBADT) as HAT photocatalyst and a chiral Ni-bis(oxazoline) complex, arylation occurs at the cyclohexanol β-carbon with 90% ee. The acetonide protecting group is essential for stereocontrol and is cleaved post-reaction [8].
Reaction optimization focuses on multivariate parameter control to maximize yield and stereoselectivity while minimizing byproducts:
Solvent selection:
Temperature effects:
Advanced optimization tools:
Table 4: Critical Optimization Parameters and Effects
| Parameter | Optimal Range | Effect on Output | Byproduct Formation Risk |
|---|---|---|---|
| H₂ Pressure | 3–5 atm | ↑ Rate, ↓ Over-reduction | High (>10 atm) |
| Solvent Dielectric Constant | ε = 4–6 (toluene) | ↑ Imine stability | High in H₂O (ε=80) |
| Acid Additive (AcOH) | 0.5–0.7 equiv | ↑ Iminium electrophilicity | N-Alkylation at >1 equiv |
| Catalyst Loading | 2–3 mol% | ↑ Turnover, ↓ Metal residues | Pd black formation at >5 mol% |
Post-reaction processing innovations:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7